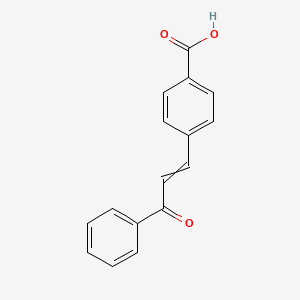

4-Carboxychalcone

Description

Properties

CAS No. |

20118-38-1 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

4-(3-oxo-3-phenylprop-1-enyl)benzoic acid |

InChI |

InChI=1S/C16H12O3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H,(H,18,19) |

InChI Key |

BFLGEZGYYCQWRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Electronic Effect |

|---|---|---|---|---|

| This compound | C₁₆H₁₂O₃ | 252.26 g/mol | -COOH (carboxylic acid) | Strong electron-withdrawing |

| 4-Methoxychalcone | C₁₆H₁₄O₂ | 238.28 g/mol | -OCH₃ (methoxy) | Electron-donating |

| 4-Chlorochalcone | C₁₅H₁₁ClO | 242.70 g/mol | -Cl (chloro) | Moderate electron-withdrawing |

Key Observations :

- This compound has the highest molecular weight due to the carboxylic acid group. The -COOH group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents .

- 4-Methoxychalcone features an electron-donating methoxy group, which increases electron density in the aromatic ring and may redshift UV-vis absorption compared to this compound .

- 4-Chlorochalcone ’s chloro substituent exerts a weaker electron-withdrawing effect than -COOH, influencing its reactivity in electrophilic substitutions .

Spectral Properties

| Compound | UV-vis λmax (nm) | IR Stretches (cm⁻¹) | ¹³C NMR Shifts (ppm) |

|---|---|---|---|

| This compound | 305 | ~1700 (C=O), ~2500-3500 (-COOH) | Not reported in evidence |

| 4-Methoxychalcone | Not reported | ~1650 (C=O), ~1250 (C-O) | Not reported in evidence |

| 4-Chlorochalcone | Not reported | ~1680 (C=O), ~750 (C-Cl) | Not reported in evidence |

Analysis :

- The carboxylic acid group in this compound broadens the IR spectrum due to O-H stretching (~2500-3500 cm⁻¹), absent in the other derivatives .

- UV-vis data for this compound aligns with its extended conjugation, while the lack of data for 4-methoxychalcone and 4-chlorochalcone suggests further experimental characterization is needed.

Solubility and Reactivity

- This compound: High solubility in polar solvents (e.g., ethanol, DMSO) due to -COOH . Reacts readily in nucleophilic additions.

- 4-Methoxychalcone : Moderate solubility in organic solvents (e.g., chloroform, ethyl acetate). The methoxy group directs electrophilic substitutions to the ortho/para positions .

- 4-Chlorochalcone : Low solubility in water; chloro substituent facilitates halogenation and Suzuki coupling reactions .

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted in a mixture of polar protic solvents such as methanol, ethanol, or 1,4-dioxane, with sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the catalyst. For instance, a study by Dimmock et al. utilized 4-formylbenzoic acid and acetophenone in a 1:1 molar ratio, catalyzed by NaOH in a methanol-dioxane (1:1 v/v) system at room temperature. The reaction mixture is stirred until completion, often requiring 12–24 hours, followed by precipitation in ice water to isolate the crude product.

Yield and Purification

Yields for this method range from 21.5% to 88.6%, depending on the substituents and reaction conditions. Purification is achieved via liquid column chromatography or recrystallization using methanol or ethanol. For example, amino-carboxy derivatives of chalcones were recrystallized from ethanol-water mixtures to achieve >95% purity.

Modified Acidic Workup for Carboxy Derivatives

The presence of a carboxylic acid group in this compound necessitates modifications to the classical Claisen-Schmidt protocol to prevent side reactions and enhance yield.

Protocol Adjustments

In a modified approach, reactions are conducted in an ethanol-water (2.5:1 v/v) mixture under ice-cooled conditions to minimize decarboxylation. After condensation, 1 M hydrochloric acid (HCl) is added to protonate the carboxylic acid group, facilitating precipitation. This method is critical for stabilizing the carboxy functionality and improving crystallinity.

Case Study: Synthesis of 4′-Amino-4-carboxychalcone

A representative synthesis involved reacting 4-aminoacetophenone with 4-formylbenzoic acid in ethanol-water. The addition of HCl post-reaction yielded 4′-amino-4-carboxychalcone with a 68.4% yield after recrystallization. NMR and HPLC analyses confirmed the structure, with characteristic signals for the α,β-unsaturated ketone (δ = 7.8–8.1 ppm in 1H-NMR) and carboxylic acid (δ = 12.1 ppm).

Green Synthesis Using Micellar Media

Recent advancements emphasize environmentally benign methods. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and nonionic surfactants like Tween 80 enable chalcone synthesis in aqueous micellar media.

Optimization of Micellar Conditions

In a study by ACS Publications, CTAB and Tween 80 were evaluated for the Claisen-Schmidt reaction. CTAB (10 mol%) in water at 50°C provided 82% yield of this compound, while Tween 80 achieved 76% yield under similar conditions. The micellar environment enhances reactant solubility and reduces energy consumption.

Advantages Over Traditional Methods

-

Reduced Solvent Waste : Aqueous media replace toxic organic solvents.

-

Scalability : Reactions proceed efficiently at ambient temperatures.

-

Functional Group Tolerance : Nitro, hydroxy, and carboxy groups remain intact under micellar conditions.

Recrystallization and Purification Techniques

Purification is critical for obtaining pharmaceutical-grade this compound. Common methods include:

Solvent-Based Recrystallization

Crude products are dissolved in hot methanol or ethanol and cooled to induce crystallization. For carboxy derivatives, ethanol-water mixtures (3:1 v/v) are preferred to enhance solubility gradients.

Chromatographic Purification

Silica gel column chromatography with ethyl acetate-hexane eluents (1:3 v/v) resolves structural analogs, achieving >99% purity for biological assays.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for this compound preparation:

| Method | Catalyst | Solvent System | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Classical Claisen | NaOH | Methanol-Dioxane | 21.5–88.6 | 90–95 | High (organic waste) |

| Acidic Workup | HCl | Ethanol-Water | 65–75 | 95–98 | Moderate |

| Micellar (CTAB) | CTAB | Water | 82 | 97 | Low |

| Micellar (Tween 80) | Tween 80 | Water | 76 | 95 | Low |

Q & A

Q. What are the key synthetic pathways for 4-Carboxychalcone, and how can researchers optimize yield and purity?

Methodological Answer:

- Common synthetic routes include Claisen-Schmidt condensation between 4-carboxybenzaldehyde and acetophenone derivatives under basic conditions (e.g., NaOH/EtOH). Yield optimization requires controlled temperature (50–70°C), stoichiometric ratios, and inert atmospheres to minimize side reactions like retro-aldol processes .

- Purification involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires HPLC (C18 column, UV detection at 280 nm) and melting point analysis .

Q. How should researchers characterize this compound to confirm structural identity?

Methodological Answer:

- Use a combination of spectroscopic techniques:

- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .

- NMR : ¹H NMR should show vinyl proton doublets (δ 7.5–8.0 ppm, J = 15–16 Hz) and aromatic protons consistent with substitution patterns. ¹³C NMR confirms the α,β-unsaturated ketone (δ ~190 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the best practices for designing a solubility study of this compound in different solvents?

Methodological Answer:

- Conduct phase-solubility experiments using the shake-flask method. Prepare saturated solutions in solvents (e.g., DMSO, ethanol, PBS) at 25°C, equilibrate for 24 hours, and quantify via UV-Vis spectroscopy (λ_max ~320 nm). Include triplicates and control for temperature fluctuations .

- Analyze data using the van’t Hoff equation to correlate solubility with solvent polarity and Hansen solubility parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Perform meta-analysis of existing literature, focusing on variables like assay conditions (e.g., cell lines, incubation time), compound purity, and solvent effects (DMSO concentration thresholds). Use statistical tools (e.g., ANOVA, t-tests) to identify outliers or systematic biases .

- Replicate key studies under standardized protocols, ensuring transparency in raw data deposition (e.g., supplementary files with full kinetic profiles) .

Q. What strategies are effective for studying the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

- Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., ANS for hydrophobic binding) or ITC (isothermal titration calorimetry) to quantify binding affinity and thermodynamics .

- Combine docking simulations (AutoDock Vina, Schrödinger) with mutagenesis studies to validate key residues in the enzyme’s active site .

Q. How should researchers address challenges in scaling up this compound synthesis for in vivo studies?

Methodological Answer:

Q. What methodologies are recommended for analyzing oxidative degradation products of this compound?

Methodological Answer:

- Accelerated stability testing (40°C/75% RH, ICH guidelines) followed by LC-MS/MS to identify degradation products (e.g., quinone derivatives). Use radical scavengers (e.g., BHT) in control experiments to confirm oxidative pathways .

- Computational studies (DFT calculations) can predict reactive sites and degradation mechanisms .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Methodological Answer:

- Adhere to FAIR principles: Document protocols in detail (e.g., cell passage number, serum batch), deposit raw data in repositories (Zenodo, Figshare), and validate results across multiple labs .

- Use positive/negative controls (e.g., known inhibitors) and report IC₅₀ values with 95% confidence intervals .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Fit data to sigmoidal curves (GraphPad Prism) using nonlinear regression. Compare models (e.g., Hill slope vs. variable slope) via Akaike Information Criterion (AIC) .

- Address variability by bootstrapping or Monte Carlo simulations to estimate uncertainty in EC₅₀ values .

Literature and Hypothesis Development

Q. How can researchers formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) hypothesis for this compound’s anti-inflammatory effects?

Methodological Answer:

- Feasible : Prioritize assays with accessible tools (e.g., LPS-induced RAW 264.7 macrophage model).

- Novel : Investigate understudied pathways (e.g., Nrf2/ARE vs. NF-κB).

- Ethical : Use in vitro models before progressing to animal studies .

- Relevant : Align with unmet needs (e.g., overcoming glucocorticoid resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.